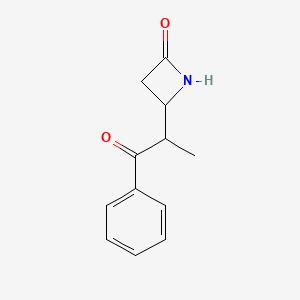
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. This compound is structurally characterized by the presence of an azetidinone ring, which is a key feature in many biologically active molecules, including antibiotics like penicillins and cephalosporins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of chloroacetyl chloride with aniline derivatives in the presence of a base like triethylamine can yield azetidin-2-one derivatives . Another method involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of azetidin-2-one derivatives often involves the use of high-throughput synthesis techniques and automated systems to ensure consistency and scalability. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like perbenzoates, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acyloxylation at the 4-position of azetidin-2-ones can yield 4-benzoyloxy- and acetoxy-substituted β-lactams .
Wissenschaftliche Forschungsanwendungen
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, which are essential for cell wall construction . This inhibition leads to the disruption of bacterial cell wall integrity and ultimately results in cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillins: These are β-lactam antibiotics that also contain the azetidinone ring and are used to treat bacterial infections.
Cephalosporins: Another class of β-lactam antibiotics with a similar mechanism of action.
Azetidin-2-one derivatives: These compounds share the azetidinone core structure and exhibit various biological activities.
Uniqueness
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89691-19-0 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
4-(1-oxo-1-phenylpropan-2-yl)azetidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-8(10-7-11(14)13-10)12(15)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
WNTNKVUJDBCHGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC(=O)N1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


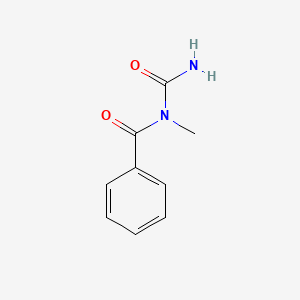
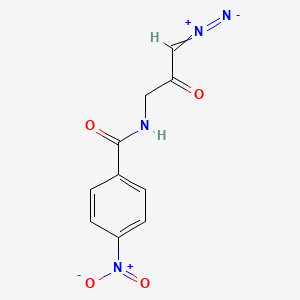
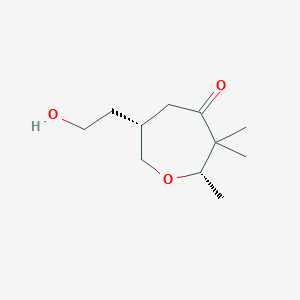
![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)
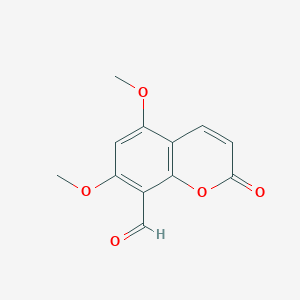
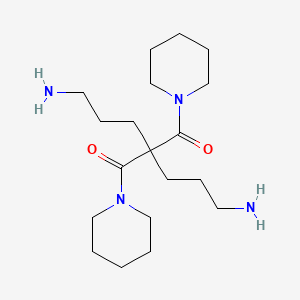


![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
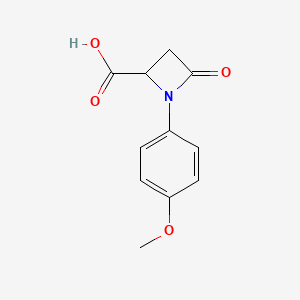
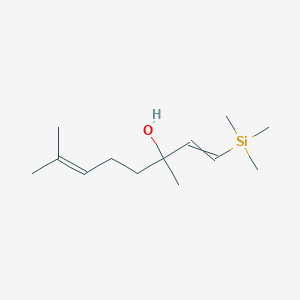
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
